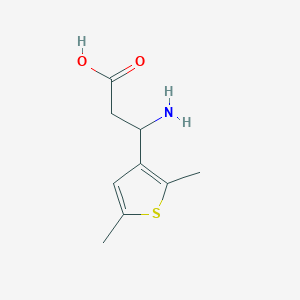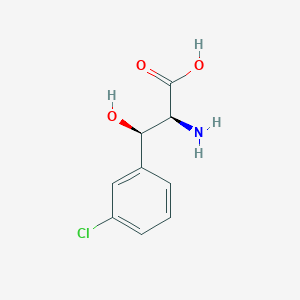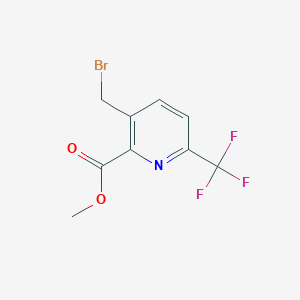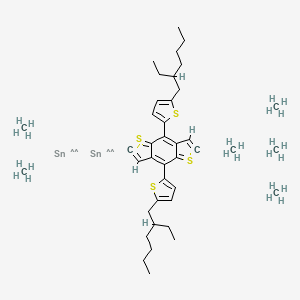
3-Amino-3-(2,5-dimethylthiophen-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-(2,5-dimethylthiophen-3-yl)propanoic acid is an organic compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol . This compound features a thiophene ring substituted with two methyl groups at positions 2 and 5, and an amino acid side chain at position 3. It is a derivative of propanoic acid and contains both amino and carboxyl functional groups, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2,5-dimethylthiophen-3-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethylthiophene, which is commercially available or can be synthesized from thiophene through Friedel-Crafts alkylation.
Bromination: The 2,5-dimethylthiophene is brominated at the 3-position using bromine in the presence of a catalyst such as iron(III) bromide.
Amination: The brominated product is then subjected to amination using ammonia or an amine source to introduce the amino group at the 3-position.
Carboxylation: Finally, the amino-substituted thiophene is carboxylated at the side chain to form the propanoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-3-(2,5-dimethylthiophen-3-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxyl group can be reduced to an alcohol or further to an alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
3-Amino-3-(2,5-dimethylthiophen-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving amino acid analogs and their interactions with enzymes and receptors.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Amino-3-(2,5-dimethylthiophen-3-yl)propanoic acid involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors that recognize amino acid structures.
Pathways: It may participate in metabolic pathways involving amino acids and their derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-3-(thiophen-2-yl)propanoic acid: Similar structure but without the methyl groups on the thiophene ring.
3-(2,5-dimethylthiophen-3-yl)propanoic acid: Lacks the amino group.
3-Amino-3-(2,5-dimethylphenyl)propanoic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
3-Amino-3-(2,5-dimethylthiophen-3-yl)propanoic acid is unique due to the presence of both amino and carboxyl functional groups, as well as the substituted thiophene ring. This combination of features makes it a versatile compound for various chemical and biological applications.
Propriétés
Numéro CAS |
470704-56-4 |
|---|---|
Formule moléculaire |
C9H13NO2S |
Poids moléculaire |
199.27 g/mol |
Nom IUPAC |
3-amino-3-(2,5-dimethylthiophen-3-yl)propanoic acid |
InChI |
InChI=1S/C9H13NO2S/c1-5-3-7(6(2)13-5)8(10)4-9(11)12/h3,8H,4,10H2,1-2H3,(H,11,12) |
Clé InChI |
CUQAJVITOFFMQS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(S1)C)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Iodo-N-(4-{9-[4-(2-iodobenzamido)phenyl]fluoren-9-YL}phenyl)benzamide](/img/structure/B12446221.png)

![(6-Chlorobenzo[d]oxazol-2-yl)guanidine](/img/structure/B12446233.png)
![5-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12446242.png)

![7-Difluoromethyl-3-(2-hydroxyethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12446259.png)

![5-[(5-Chloro-2-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12446261.png)


![2-(5-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12446269.png)

![(2R,3R,4S,5R)-2-(4,6-Bis(trifluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12446271.png)

